molecular formula C20H13ClN2O5 B7479968 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide

4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide

Cat. No.: B7479968
M. Wt: 396.8 g/mol
InChI Key: CTOLHKAYENOTGD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methoxy group, and a nitrobenzamide moiety attached to a dibenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzofuran core: This can be achieved through a cyclization reaction of appropriate biphenyl precursors under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Chlorination: The chloro group is typically introduced through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Nitration: The nitro group is introduced through nitration reactions using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the benzamide moiety through a reaction with an appropriate amine or amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
  • 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Uniqueness

4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups and its dibenzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-(2-methoxydibenzofuran-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O5/c1-27-19-9-13-12-4-2-3-5-17(12)28-18(13)10-15(19)22-20(24)11-6-7-14(21)16(8-11)23(25)26/h2-10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOLHKAYENOTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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